3-Benzoyloxolane
Description
Contextualization within Tetrahydrofuran (B95107) Chemistry
The oxolane ring is the core structure of tetrahydrofuran (THF), a five-membered cyclic ether with the formula (CH₂)₄O. bidepharm.comlibretexts.org As a saturated heterocycle, it is a fundamental building block in organic synthesis. bidepharm.com Substituted tetrahydrofurans are prevalent structural motifs found in a multitude of natural products, including lignans (B1203133) and annonaceous acetogenins, many of which exhibit significant biological activities. nih.gov The stereoselective synthesis of these substituted systems is a major focus of contemporary research, with numerous methods developed to control the arrangement of substituents around the oxolane core. nih.govindiana.edu These methods often involve intramolecular cyclizations, cycloadditions, and various bond-forming reactions to construct the heterocyclic ring with high precision. nih.govorganic-chemistry.org The development of new synthetic strategies, such as redox-relay Heck reactions and reactions mediated by unique solvents like hexafluoroisopropanol (HFIP), continues to expand the toolkit for accessing structurally diverse tetrahydrofurans. mdpi.comacs.org
Significance of Benzoyl Ester Functionality in Organic Synthesis and Modification
The benzoyl group, with the formula -COC₆H₅, is a key functional group in organic chemistry. organic-chemistry.org When attached to an oxygen atom, it forms a benzoate (B1203000) ester. This functionality is particularly important in multi-step organic synthesis where it is frequently employed as a protecting group for alcohols. highfine.comuwindsor.ca The benzoyl group is valued for its stability under a range of reaction conditions, including those that are mildly acidic or basic, which might cleave other types of protecting groups. highfine.comuwindsor.ca
The introduction of a benzoyl group, or benzoylation, is typically achieved by reacting an alcohol with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. highfine.com Its removal, or deprotection, is commonly accomplished through hydrolysis with a strong base. organic-chemistry.org This stability and reliable cleavage make the benzoyl ester an effective tool for temporarily masking the reactivity of a hydroxyl group while other chemical transformations are carried out on different parts of a molecule. highfine.com
Overview of Current Research Trajectories for Heterocyclic Compounds
Heterocyclic chemistry is a constantly evolving field, driven by the demand for novel molecules in medicine, agriculture, and materials science. bldpharm.com Current research is heavily focused on the development of more efficient, sustainable, and atom-economical synthetic methods. nih.gov This includes the use of transition-metal catalysis, photocatalysis, and biocatalysis to forge new bonds and construct complex heterocyclic frameworks under milder conditions. nih.govbldpharm.com There is also a growing emphasis on "green chemistry" principles, aiming to reduce waste and avoid the use of hazardous reagents. bldpharm.com
Another significant trajectory is the application of computational chemistry to design and predict the properties of new heterocyclic compounds, accelerating the discovery process. highfine.com Researchers are exploring novel transformations, including the "skeletal editing" of existing heterocyclic rings to access unique chemical structures and functional spaces. wikipedia.org The ultimate goal of these efforts is to create a diverse library of heterocyclic molecules with tailored properties for a wide range of applications, from new therapeutic agents to advanced functional materials. bldpharm.comwikipedia.org
Detailed Research Findings on 3-Benzoyloxolane
Specific research literature focusing exclusively on this compound (CAS 1248356-66-2) is limited in publicly accessible databases. However, its chemical nature can be understood by examining its constituent parts and data from analogous structures. The compound consists of an oxolane (tetrahydrofuran) ring substituted at the 3-position with a benzoyl ester group. Its synthesis would logically proceed via the esterification of tetrahydrofuran-3-ol with a benzoylating agent like benzoyl chloride or benzoic anhydride.
Physicochemical Properties
The following table outlines the basic physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1248356-66-2 |
| Molecular Formula | C₁₁H₁₂O₂ bldpharm.com |
| Molecular Weight | 176.21 g/mol bldpharm.com |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data Analysis
Spectroscopic methods are essential for structure elucidation in organic chemistry. mlsu.ac.in While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. libretexts.orgpg.edu.pl The key absorptions expected in the IR spectrum of this compound are detailed below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 | |
| Aliphatic System | C-H stretch | 3000-2850 |
| Ester | C=O stretch | ~1720 uwimona.edu.jm |
| C-O stretch | 1300-1150 | |
| Ether | C-O stretch | 1150-1085 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the distinct proton (¹H) and carbon (¹³C) environments in this compound are summarized in the following tables.
¹H NMR Spectroscopy (Predicted)
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 8.1 - 7.4 |
| Oxolane CH-O-C=O (Position 3) | 5.5 - 5.3 |
| Oxolane CH₂-O (Position 5) | 4.0 - 3.8 |
| Oxolane CH₂ (Position 2) | 4.0 - 3.8 |
| Oxolane CH₂ (Position 4) | 2.4 - 2.2 |
¹³C NMR Spectroscopy (Predicted)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 166 - 165 |
| Aromatic Carbons (C₆H₅) | 134 - 128 |
| Oxolane CH-O (Position 3) | 78 - 76 |
| Oxolane CH₂-O (Position 5) | 69 - 67 |
| Oxolane CH₂ (Position 2) | 68 - 66 |
| Oxolane CH₂ (Position 4) | 34 - 32 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDCXGFJUEGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzoyloxolane and Analogues
Retrosynthetic Analysis of the 3-Benzoyloxolane Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable starting materials. molport.com This process involves a series of "disconnections," which are the reverse of known chemical reactions.
Disconnection Strategies for the Oxolane Ring System
The oxolane ring, a five-membered saturated heterocycle, can be disconnected in several ways. A common strategy for simple substituted oxolanes involves a disconnection of one of the carbon-oxygen bonds. This leads back to a linear precursor, typically a diol or a halo-alcohol, which can then undergo intramolecular cyclization. For a 3-substituted oxolane, this might involve a precursor like a 1,2,4-triol derivative or a molecule with a leaving group at the 4-position of a 1,2-diol.
Another powerful approach for accessing the core structure is through the functionalization of a pre-existing oxolane ring. For instance, the synthesis of 3-hydroxyoxolane can be achieved through the selective oxidation of tetrahydrofuran (B95107) derivatives or via the ring-opening of epoxides, which serves as a key building block for further derivatization. vulcanchem.com
Approaches for Selective Introduction of the Benzoyl Group
The most direct retrosynthetic disconnection for this compound is the cleavage of the ester bond. This leads to two primary synthons: a 3-oxolanol cation or an equivalent synthetic precursor, and a benzoate (B1203000) anion or its activated form.
Table 1: Retrosynthetic Disconnections for this compound
| Disconnection | Precursors | Synthetic Strategy |
| C-O (Ester) | 3-Hydroxyoxolane and Benzoic Acid (or Benzoyl Chloride) | Esterification |
| C-O (Ester) | An oxolane derivative and a benzoyl donor | Transesterification |
This analysis points towards esterification as the most straightforward and logical synthetic strategy for assembling the target molecule. The key challenge then becomes the efficient synthesis of the 3-hydroxyoxolane precursor.
Esterification and Transesterification Approaches to this compound
The formation of the ester linkage in this compound is a critical step that can be achieved through classical esterification or transesterification methods.
Direct Benzoylation of Oxolanols
The most common and direct method for the synthesis of this compound is the esterification of 3-hydroxyoxolane with a benzoylating agent. Benzoyl chloride is a frequently used reagent for this purpose due to its high reactivity. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ambeed.com
The general reaction is as follows:
3-Hydroxyoxolane + Benzoyl Chloride → this compound + HCl
This reaction is an example of nucleophilic acyl substitution, where the hydroxyl group of the oxolanol attacks the electrophilic carbonyl carbon of benzoyl chloride.
Transesterification Using Benzoyl Donors
Transesterification is another viable, albeit less direct, method for the synthesis of this compound. arkat-usa.org This process involves the reaction of an alcohol (3-hydroxyoxolane) with a different ester (a benzoyl donor, such as methyl benzoate) in the presence of an acid or base catalyst. arkat-usa.org
The equilibrium nature of this reaction requires strategies to drive it towards the desired product, such as removing the alcohol byproduct (e.g., methanol) by distillation. arkat-usa.org
Table 2: Comparison of Esterification and Transesterification for this compound Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Direct Benzoylation | 3-Hydroxyoxolane, Benzoyl Chloride, Base | Typically mild conditions | High yield, irreversible, fast reaction | Use of reactive acyl chloride |
| Transesterification | 3-Hydroxyoxolane, Benzoyl Ester (e.g., Methyl Benzoate), Catalyst | Often requires heating, removal of byproduct | Milder benzoyl donor | Reversible, may require forcing conditions |
Advanced Synthetic Routes to 3-Substituted Oxolane Derivatives
The availability of functionalized oxolane precursors is crucial for the synthesis of analogues of this compound. Several advanced methods are employed to create 3-substituted oxolanes, primarily focusing on the synthesis of the key intermediate, 3-hydroxyoxolane.
One documented approach involves the reaction of oxo-substituted α-chloro ethers with samarium diiodide, which can lead to the formation of hydroxy-substituted oxygen heterocycles, including 3-hydroxyoxolanes. researchgate.net Another versatile method for preparing 3-hydroxyoxolane is through the selective reduction of furans or the direct hydroxylation of tetrahydrofuran. solubilityofthings.com Furthermore, the synthesis of 3-hydroxyoxolane can be achieved via the ring-opening of epoxide precursors. vulcanchem.com These methods provide access to the essential alcohol intermediate required for the subsequent introduction of the benzoyl group or other functionalities.
Cyclization Reactions for Tetrahydrofuran Ring Formation
The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound and its analogs. Various cyclization strategies have been developed to achieve this.
Intramolecular SN2 reactions are a classical and widely used approach for forming cyclic ethers. nih.gov This method typically involves a hydroxyl group acting as a nucleophile, displacing a leaving group (such as a halide or sulfonate) tethered to the same molecule.
Prins-type cyclizations represent another powerful method for constructing THF rings. imperial.ac.uk For instance, the condensation of an aldehyde with a homoallylic alcohol, mediated by a Lewis or Brønsted acid, can generate an oxonium ion intermediate which then undergoes cyclization. imperial.ac.uk This can lead to the formation of 3-acyl tetrahydrofuran derivatives. nih.gov
Radical cyclizations also provide a route to substituted tetrahydrofurans. For example, atom-transfer radical cyclization of α-chloro esters can yield 2,3-disubstituted tetrahydrofurans. nih.gov
Another approach involves the [3+2] annulation of cyclopropanes with aldehydes. This reaction, often catalyzed by a Lewis acid like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with good diastereoselectivity. nih.gov
Table 1: Overview of Cyclization Reactions for Tetrahydrofuran Ring Formation
| Reaction Type | Key Features | Example Precursors | Catalyst/Reagent Examples |
|---|---|---|---|
| Intramolecular SN2 | Classical method involving a hydroxyl nucleophile and a leaving group. nih.gov | Haloalcohols, Sulfonate esters of diols | Base (e.g., NaH) |
| Prins-Type Cyclization | Involves oxonium ion intermediates, can lead to 3-acyl THFs. nih.govimperial.ac.uk | Aldehydes and homoallylic alcohols | Brønsted acids (e.g., CSA), Lewis acids (e.g., SnCl4) nih.gov |
| Radical Cyclization | Atom-transfer mechanism to form substituted THFs. nih.gov | α-chloro esters with an alkene | Copper-bipyridine complex nih.gov |
| [3+2] Annulation | Uses activated cyclopropanes and aldehydes for THF synthesis. nih.gov | Aryl-substituted cyclopropanes and aldehydes | Sn(OTf)2nih.gov |
Stereoselective Installation of the C-3 Substituent
Achieving the desired stereochemistry at the C-3 position of the tetrahydrofuran ring is a crucial aspect of synthesizing analogs of this compound.
Oxonium-Prins cyclizations of γ,δ-unsaturated oxonium ions derived from E-configured styrenes can be a valuable method for the stereocontrolled synthesis of 2,3-substituted THFs. imperial.ac.uk The stability of the resulting benzylic cation can drive the cyclization to favor the formation of 2,3-cis configured products. imperial.ac.uk
Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides offer a stereoselective route to trans-2,3-disubstituted tetrahydrofurans. nih.gov These reactions form both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.gov
Furthermore, the iodocyclization of geometrically pure (E)- and (Z)-γ-hydroxy-δ-alkenoates can be employed to synthesize 2,3,5-trisubstituted tetrahydrofurans with defined stereochemistry. nottingham.ac.uk
Table 2: Methods for Stereoselective C-3 Substitution
| Method | Key Principle | Typical Stereochemical Outcome | Reactant/Catalyst Examples |
|---|---|---|---|
| Oxonium-Prins Cyclization | Cyclization of γ,δ-unsaturated oxonium ions from E-styrenes. imperial.ac.uk | Often favors 2,3-cis products. imperial.ac.uk | E-styrenyl homoallylic alcohols, Lewis acids (e.g., SnBr4) imperial.ac.uk |
| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. nih.gov | Yields trans-2,3-disubstituted THFs. nih.gov | γ-hydroxy alkenes, aryl bromides, Pd catalyst nih.gov |
| Iodocyclization | Cyclization of γ-hydroxy-δ-alkenoates. nottingham.ac.uk | Stereochemistry is dependent on the geometry of the starting alkene. nottingham.ac.uk | (E)- or (Z)-γ-hydroxy-δ-alkenoates, Iodine source |
Palladium-Catalyzed C-O Bond Formation Strategies
Palladium catalysis is a powerful tool for the formation of C-O bonds, a key step in many synthetic routes to ethers, including those with a tetrahydrofuran core.
The intermolecular coupling of alcohols and aryl bromides can be achieved using a palladium catalyst system. acs.org This method has been shown to be effective for the synthesis of aryl ethers and can be more advantageous than traditional methods like the Ullmann condensation, which often require harsh reaction conditions. acs.orgkaust.edu.sa The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.orgorganic-chemistry.org
Palladium-catalyzed reactions have also been developed for the coupling of aryl halides with primary aliphatic alcohols to produce alkyl aryl ethers. organic-chemistry.org These methods can exhibit high functional group tolerance and selectivity. organic-chemistry.org Furthermore, palladium catalysis can be used for the C-O bond formation between phenols and allenylic carbonates, yielding allenic aromatic ethers under mild conditions. nih.govrsc.org
Table 3: Palladium-Catalyzed C-O Bond Formation
| Reaction Type | Substrates | Catalyst System Example | Key Advantages |
|---|---|---|---|
| Intermolecular Aryl Ether Synthesis | Alcohols and Aryl Bromides acs.org | Pd2(dba)3 with Tol-BINAP ligand acs.org | Milder conditions than traditional methods. acs.org |
| Alkyl Aryl Ether Synthesis | Primary Alcohols and Aryl Halides organic-chemistry.org | Pd(OAc)2 with a bulky bipyrazolylphosphine ligand organic-chemistry.org | High yield and functional group tolerance. organic-chemistry.org |
| Allenic Aromatic Ether Synthesis | Phenols and Allenylic Carbonates nih.govrsc.org | Pd2dba3 with Xantphos ligand nih.govrsc.org | Mild reaction conditions and broad scope. nih.govrsc.org |
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs, encompassing both homogeneous and heterogeneous approaches for key bond-forming steps.
Homogeneous Catalysis for C-O Bond Formation
Homogeneous catalysis offers a high degree of control and selectivity in the formation of C-O bonds for ether synthesis. Lanthanide triflates have been identified as effective and recyclable "green" catalysts for hydroalkoxylation reactions to form C-O bonds. acs.org
Zirconium and hafnium isopropoxide complexes have been shown to be efficient homogeneous catalysts for the reductive etherification of aldehydes, producing various ethers under high temperatures. osti.gov These catalysts demonstrate high kinetic stability and thermal robustness. osti.gov
Furthermore, electrochemical methods in conjunction with homogeneous catalysis are emerging as a powerful strategy. chinesechemsoc.org For instance, ruthenium(II) complexes have been used in electrochemical synthesis for [3+2] annulation reactions. chinesechemsoc.org
Table 4: Homogeneous Catalysis for C-O Bond Formation
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Lanthanide Triflates | Hydroalkoxylation acs.org | Recyclable, "green" catalysts. acs.org |
| Zirconium/Hafnium Isopropoxides | Reductive Etherification of Aldehydes osti.gov | High stability and operates at high temperatures. osti.gov |
| Ruthenium(II) Complexes | Electrochemical [3+2] Annulation chinesechemsoc.org | Combines electrochemistry with homogeneous catalysis. chinesechemsoc.org |
Heterogeneous Catalysis in Tetrahydrofuran Ring Construction
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. In the context of tetrahydrofuran synthesis, they can be employed in various transformations.
The hydrogenation of furan (B31954) rings to form tetrahydrofurans can be achieved using heterogeneous catalysts such as 10% Rh/C. organic-chemistry.org This method is applicable to a range of aromatic and heteroaromatic compounds. organic-chemistry.org
Solid acid catalysts, like 12-tungstophosphoric acid (H₃PW₁₂O₄₀), have been used to catalyze the ring-opening polymerization of tetrahydrofuran. mdpi.com While this is a polymerization reaction, the underlying principle of activating the THF ring is relevant to its functionalization. The synthesis of furans, which are precursors to tetrahydrofurans, can be accomplished from carbohydrates using solid acid and base catalysts. thieme-connect.com
Frustrated Lewis Pairs (FLPs) have also been explored in heterogeneous catalysis for the ring-opening of tetrahydrofuran, indicating their potential for activating the THF ring for further reactions. nih.gov
Table 5: Heterogeneous Catalysis in Tetrahydrofuran Chemistry
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| 10% Rh/C | Hydrogenation of Furans organic-chemistry.org | Mild conditions (80 °C, 5 atm H₂). organic-chemistry.org |
| 12-Tungstophosphoric Acid | Ring-Opening Polymerization of THF mdpi.com | Solid "superacid" catalyst. mdpi.com |
| Solid Acids/Bases | Synthesis of Furans from Carbohydrates thieme-connect.com | One-pot synthesis potential. thieme-connect.com |
| Frustrated Lewis Pairs (FLPs) | Ring-Opening of THF nih.gov | Activates the THF ring. nih.gov |
Stereochemical Aspects of 3 Benzoyloxolane
Enantiomeric and Diastereomeric Considerations for 3-Benzoyloxolane
The core structure of this compound contains features that give rise to stereoisomerism, a phenomenon crucial in many areas of chemistry, including pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. khanacademy.orgchiralpedia.com
The carbon atom at the C-3 position of the oxolane ring in this compound is a stereogenic, or chiral, center. A carbon atom is considered chiral when it is bonded to four different groups. khanacademy.orgtransformationtutoring.com In the case of this compound, the C-3 carbon is attached to:
A hydrogen atom
A benzoyl group (-C(=O)Ph)
The C-2 carbon of the oxolane ring (a -CH2-O- group)
The C-4 carbon of the oxolane ring (a -CH2-CH2- group)
Since all four of these attached groups are different, the C-3 carbon is a chiral center. youtube.com This chirality means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. quora.com These enantiomers are designated as (R)-3-Benzoyloxolane and (S)-3-Benzoyloxolane, based on the Cahn-Ingold-Prelog priority rules. libretexts.org
Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents at C-3 of this compound
| Priority | Substituent Group | Basis for Assignment |
| 1 | -C(=O)Ph (Benzoyl) | The carbon is bonded to an oxygen (atomic number 8). |
| 2 | -CH2-O- (C-2 side) | The carbon is bonded to an oxygen atom further down the chain. |
| 3 | -CH2-CH2- (C-4 side) | The carbon is bonded to another carbon atom. |
| 4 | -H (Hydrogen) | Hydrogen has the lowest atomic number (1). |
This table provides a simplified priority assignment for illustrative purposes. The precise assignment follows a detailed sequence of rules.
The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C*) and the twist (T) forms. In substituted oxolanes, the energetic balance between these conformations is influenced by the steric and electronic nature of the substituents. researchgate.netnih.gov
Chiral Centers within the Oxolane Ring at C-3
Asymmetric Synthesis Approaches for Enantiopure this compound
The synthesis of a single enantiomer of a chiral compound, known as asymmetric synthesis, is a major field of modern organic chemistry. du.ac.in This is often achieved using either chiral auxiliaries or enantioselective catalysts.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For a molecule like this compound, a common strategy would involve the use of a chiral auxiliary to guide the formation of the C-3 stereocenter. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. orgsyn.orgresearchgate.netresearchgate.net A synthetic route could involve attaching an oxazolidinone auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the benzoyl group or form the ring, and then cleaving the auxiliary. researchgate.net Pseudoephedrine is another effective chiral auxiliary that can direct the alkylation of enolates with high diastereoselectivity. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | orgsyn.orgresearchgate.net |
| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |
| Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | wikipedia.org |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | orgsyn.org |
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. acs.org
The synthesis of enantiopure this compound could be achieved through several catalytic asymmetric methods. For example, the asymmetric desymmetrization of prochiral 3-substituted oxetanes using chiral acids or metal complexes has emerged as a powerful method for producing chiral 3-substituted tetrahydrofurans. acs.orgresearchgate.netresearchgate.net Another approach could be the catalytic asymmetric conjugate addition of a benzoyl equivalent to a suitable α,β-unsaturated precursor, followed by cyclization to form the oxolane ring. Chiral N,N'-dioxide/metal complexes and chiral phosphines are among the catalysts that have proven effective in creating complex stereocenters with high enantioselectivity. chinesechemsoc.orgbeilstein-journals.org
Chiral Auxiliaries in Synthetic Routes
Stereochemical Elucidation Techniques for this compound
Determining the absolute and relative stereochemistry of a chiral molecule is a critical analytical step. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for determining the relative stereochemistry of cyclic compounds. rsc.org By analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations, the spatial relationships between protons on the oxolane ring can be established, providing insight into the ring's conformation and the relative orientation of the benzoyl group. researchgate.net Furthermore, comparison of NMR data with quantum mechanical DFT calculations can help assign the most likely configuration. researchgate.netrsc.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. pharmafocusasia.comchromatographyonline.com The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs are widely used and are compatible with various mobile phases, including normal-phase (alkane/alcohol) and reversed-phase (water/acetonitrile/methanol) systems. pharmafocusasia.comymc.co.jp
X-ray Crystallography: When a single crystal of one enantiomer of this compound can be grown, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its absolute configuration. vulcanchem.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. ub.edumz-at.de The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction. tcichemicals.com
For a compound like this compound, a variety of CSPs could be screened for effective separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the resolution of racemates. mdpi.comresearchgate.net The separation is typically performed using high-performance liquid chromatography (HPLC). researchgate.net
The mobile phase composition, column temperature, and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. mz-at.de Common mobile phases for chiral separations include normal-phase solvents like hexane (B92381) and isopropanol, or polar organic and reversed-phase systems. mdpi.commz-at.de
Illustrative Data for Analogous Chiral Ketone Separation
The following table presents hypothetical chiral HPLC data for the separation of a racemic mixture of a chiral ketone analogous to this compound. This data serves to illustrate the type of results obtained from such an analysis.
| Parameter | Value |
| Chromatographic Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | >99% (for a resolved sample) |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data for this compound.
Optical Rotation Studies
Optical rotation is the rotation of the plane of linearly polarized light by a chiral substance. pearson.com It is an intrinsic property of enantiomers, with each enantiomer of a chiral compound rotating the plane of polarized light to an equal but opposite degree. pearson.com The measurement of optical rotation is performed using a polarimeter and is a fundamental method for characterizing chiral molecules. pearson.com
The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. The value of the specific rotation is dependent on the temperature and the wavelength of the light used, which are typically specified. pearson.com
While a racemic mixture is optically inactive (specific rotation of 0°), an enantiomerically enriched sample will exhibit a net optical rotation proportional to its enantiomeric excess.
Illustrative Optical Rotation Data for a Chiral Ketone
The table below shows plausible optical rotation data for the enantiomers of a chiral ketone similar in structure to this compound.
| Enantiomer | Specific Rotation [α]D20 | Conditions |
| (+)-Enantiomer | +45.5° | c = 1.0 in Chloroform |
| (-)-Enantiomer | -45.2° | c = 1.0 in Chloroform |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data for this compound.
Advanced NMR Techniques for Relative and Absolute Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and advanced NMR techniques can provide detailed information about the three-dimensional structure of molecules, including their stereochemistry. rsc.orgnih.govjapsonline.com
For determining the relative stereochemistry of a molecule like this compound, Nuclear Overhauser Effect (NOE) experiments are particularly useful. NOE detects through-space interactions between protons that are in close proximity, allowing for the determination of their relative spatial arrangement.
For the assignment of absolute stereochemistry, chiral derivatizing agents (CDAs), such as Mosher's acid, can be employed. ub.edu The reaction of a chiral substrate with a CDA forms diastereomers, which will exhibit different chemical shifts in their NMR spectra. By analyzing these differences, the absolute configuration of the original chiral center can be determined.
Another advanced method is the use of computational approaches, such as DP4+ analysis, which compares experimentally obtained NMR data with theoretically calculated spectra for all possible stereoisomers to determine the most probable structure. rsc.orgjapsonline.com
The stereochemical assignment of 3-acylidene 2-oxindoles, which share some structural similarities with this compound, has been successfully achieved using a combination of X-ray crystallography and theoretical studies, highlighting the power of combining experimental and computational methods. rsc.org
Reactivity and Reaction Mechanisms of 3 Benzoyloxolane
Hydrolysis and Transesterification Kinetics of the Benzoyl Ester
The benzoyl ester group in 3-Benzoyloxolane is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are fundamental in understanding the compound's stability and potential derivatization pathways.
Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The reaction is reversible and typically follows first-order kinetics. copernicus.orgmdpi.comxml-journal.net Basic hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon.
Transesterification: This process involves the substitution of the alcohol moiety of the ester with another alcohol. Like hydrolysis, it can be catalyzed by acids or bases. psu.edu The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the alcohol product. psu.edu The transesterification of triglycerides to produce biodiesel is a well-known example of this type of reaction, often carried out using a basic catalyst like sodium hydroxide or potassium hydroxide at elevated temperatures to increase the reaction rate. psu.edu
| Reaction | Catalyst | Typical Nucleophile | Key Kinetic Factors |
| Hydrolysis | Acid or Base | Water | pH, Temperature |
| Transesterification | Acid or Base | Alcohol | Temperature, Reactant Concentration |
Ring Transformations of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or acids.
Nucleophilic Ring-Opening Reactions
The cleavage of the tetrahydrofuran (B95107) ring typically requires harsh reaction conditions. However, the presence of the electron-withdrawing benzoyl group at the 3-position can influence the ring's reactivity. Ring-opening reactions of cyclic ethers are often promoted by strong acids, which protonate the ring oxygen and facilitate nucleophilic attack. researchgate.netrsc.org For instance, treatment of tetrahydrofuran with TeBr4 in the presence of triphenylphosphine (B44618) resulted in an unexpected ring opening. rsc.org
In the context of drug development, epoxide ring-opening reactions are common and often catalyzed by Lewis acids to activate the epoxide for nucleophilic attack. mdpi.com While an oxolane is less strained than an epoxide, similar principles of Lewis acid activation could potentially be applied to facilitate its ring-opening.
Functionalization of the Tetrahydrofuran Ring
Functionalization of the tetrahydrofuran ring without ring-opening is another potential reaction pathway. Recent advances in C-H functionalization have provided methods for introducing new substituents onto cyclic ethers. nih.govorganic-chemistry.org These reactions often involve transition metal catalysts or photoredox catalysis to activate C-H bonds. organic-chemistry.org For example, nickel-catalyzed photochemical methods have been developed for the C-C bond formation via sp3 C-H functionalization of alkanes, a strategy that could potentially be applied to the oxolane ring of this compound. organic-chemistry.org
Reactions at the Benzoyl Moiety
The benzoyl moiety offers two main sites for chemical reactions: the aromatic phenyl ring and the ester carbonyl group.
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of the benzoyl group can undergo electrophilic aromatic substitution (EAS) reactions. lumenlearning.commasterorganicchemistry.comlibretexts.orgpressbooks.pubfscj.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The ester group is a deactivating, meta-directing substituent. This is because the carbonyl group is electron-withdrawing, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. fscj.edu The deactivation is most pronounced at the ortho and para positions due to resonance effects, thus directing incoming electrophiles to the meta position. masterorganicchemistry.comfscj.edu
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgpressbooks.pub The general mechanism involves the initial attack of the electrophile by the pi electrons of the benzene ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. lumenlearning.compressbooks.pub This is the slow, rate-determining step. In a subsequent fast step, a proton is removed from the intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org
| EAS Reaction | Typical Reagents | Electrophile |
| Nitration | HNO3, H2SO4 | NO2+ |
| Halogenation | X2, FeX3 (X=Cl, Br) | X+ |
| Sulfonation | SO3, H2SO4 | SO3 |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |
Reductions and Oxidations of the Ester Group
The ester group can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to two primary alcohols: benzyl (B1604629) alcohol and 3-hydroxytetrahydrofuran. Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. organic-chemistry.org
The oxidation of the ester group itself is not a common reaction. However, the benzylic position is susceptible to oxidation. Benzyl esters can be cleaved under various conditions, and in some cases, the benzylic C-H bond can be directly functionalized. organic-chemistry.org
Mechanistic Investigations of Key Transformations
The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing fundamental insights into how chemical transformations occur. Such studies are critical for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. For a molecule like this compound, which contains both a ketone and a cyclic ether (oxolane) moiety, a variety of transformations could be envisaged. However, without experimental or computational data, any discussion of specific reaction mechanisms remains speculative.
Reaction Pathway Mapping and Intermediate Characterization
The mapping of a reaction pathway involves identifying all elementary steps that connect reactants to products, including the detection and characterization of any transient intermediates. These intermediates are typically high-energy species that are not isolated under the reaction conditions.
Reaction Pathway Mapping: The process of mapping a reaction pathway often begins with the proposal of a plausible mechanism based on known chemical principles. For this compound, potential reactions could include nucleophilic addition to the carbonyl group, reactions involving the enolate, or cleavage of the oxolane ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these potential pathways. numberanalytics.com By calculating the energies of various proposed structures along a reaction coordinate, a potential energy surface can be constructed, revealing the most likely path from reactants to products. wikipedia.org The KEGG REACTION database provides a framework for classifying known biochemical reactions, which can sometimes offer analogies for synthetic transformations. genome.jp
Intermediate Characterization: The direct observation and characterization of reaction intermediates is a challenging but crucial aspect of mechanistic studies. Techniques such as low-temperature NMR spectroscopy can sometimes allow for the detection of otherwise fleeting species. nih.gov Infrared (IR) ion spectroscopy is another powerful technique used to characterize the structure of gas-phase ions, which can be analogues for reaction intermediates. nih.gov For instance, in glycosylation reactions, the structure of transient glycosyl cations has been successfully characterized using this method, providing insight into the reaction mechanism. nih.gov In the absence of such studies on this compound, the structures of any potential intermediates remain unconfirmed.
Transition State Analysis and Energy Barriers
Transition state theory provides a framework for understanding the rates of chemical reactions. wikipedia.org The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the transformation.
Transition State Analysis: The geometry and energy of the transition state are of paramount importance. Computational chemistry allows for the localization of transition state structures, which are characterized by being a first-order saddle point on the potential energy surface. scm.com Analysis of the transition state geometry can reveal key details about bond-forming and bond-breaking processes. For example, in a nucleophilic attack on the carbonyl carbon of this compound, the transition state would likely feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond. The angle of nucleophilic attack is also a key parameter that can be determined from transition state analysis. researchgate.net
The following table outlines the types of data that would be generated from a comprehensive mechanistic investigation of a hypothetical reaction of this compound. It is important to reiterate that the values presented are purely illustrative due to the lack of available data.
| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) | Key Geometric Parameters |
| Nucleophilic Addition | Transition State 1 (TS1) | Data Not Available | C-Nu distance, C=O bond length |
| Proton Transfer | Intermediate 1 (INT1) | Data Not Available | O-H bond length |
Advanced Spectroscopic Elucidation of 3 Benzoyloxolane Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 3-Benzoyloxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
1D NMR (¹H, ¹³C, DEPT) for Backbone Assignment and Functional Group Identification
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the oxolane ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the oxolane ring would resonate in the upfield region (typically δ 1.5-4.5 ppm). The proton at the C3 position, being attached to the carbon bearing the benzoyl group, would be shifted downfield relative to other oxolane protons due to the deshielding effect of the carbonyl group.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. careerendeavour.com this compound would exhibit signals for the carbonyl carbon (expected around δ 190-200 ppm), the aromatic carbons (δ 120-140 ppm), and the sp³ hybridized carbons of the oxolane ring (δ 20-80 ppm). careerendeavour.comanalis.com.my The carbon at C3 of the oxolane ring, directly attached to the electron-withdrawing benzoyl group, would be the most downfield among the aliphatic carbons.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons and the carbonyl carbon would be absent. This would allow for the unambiguous assignment of the oxolane ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
|---|---|---|---|---|
| Benzoyl-C=O | C | - | ~198 | Absent |
| Benzoyl-C1' | C | - | ~137 | Absent |
| Benzoyl-C2'/C6' | CH | ~7.9 (d) | ~128 | Positive |
| Benzoyl-C3'/C5' | CH | ~7.5 (t) | ~129 | Positive |
| Benzoyl-C4' | CH | ~7.6 (t) | ~133 | Positive |
| Oxolane-C2 | CH₂ | ~3.8-4.0 (m) | ~68 | Negative |
| Oxolane-C3 | CH | ~4.2-4.4 (m) | ~75 | Positive |
| Oxolane-C4 | CH₂ | ~1.9-2.2 (m) | ~26 | Negative |
| Oxolane-C5 | CH₂ | ~3.7-3.9 (m) | ~67 | Negative |
| Oxolane-O1 | O | - | - | - |
Predicted values are based on typical chemical shifts for benzoyl and oxolane moieties in similar chemical environments. analis.com.myacs.orgfigshare.comlibretexts.org Solvent: CDCl₃.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing the precise connectivity and spatial relationships within the molecule. acs.orgcore.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between adjacent protons on the oxolane ring, establishing the -CH₂-CH-CH₂-CH₂- sequence. For instance, the proton at C3 would show correlations to the protons at C2 and C4. scholaris.calibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. core.ac.uk Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the ¹³C signals for all protonated carbons. science.govugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. core.ac.ukugm.ac.id It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include the correlation from the C2 and C4 protons to the C3 carbon, and importantly, from the C3 proton to the carbonyl carbon of the benzoyl group, confirming the point of attachment. Protons on the benzoyl ring would also show long-range correlations to other aromatic carbons and the carbonyl carbon. scholaris.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's 3D conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the protons of the benzoyl group and the protons on one face of the oxolane ring, helping to define the preferred conformation of the benzoyl substituent relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound. bioanalysis-zone.comchromatographyonline.com For this compound (C₁₁H₁₂O₂), the calculated exact mass is 176.08373 Da. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ (177.09101 Da) that matches this calculated value to within a few parts per million (ppm), thus verifying the molecular formula. larancelab.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely be dominated by cleavage of the bond between the oxolane ring and the benzoyl group.
Expected Key Fragmentation Pathways:
Alpha-cleavage: The most prominent fragmentation would likely be the cleavage of the C3-C(O) bond, leading to the formation of a stable benzoyl cation.
Ring Fragmentation: The oxolane ring itself can undergo fragmentation, leading to smaller ions.
Table 2: Predicted HRMS Fragments for this compound
| m/z (Da) | Proposed Fragment Formula | Description |
|---|---|---|
| 176.0837 | C₁₁H₁₂O₂ | Molecular Ion [M]⁺ |
| 105.0335 | C₇H₅O | Benzoyl cation [C₆H₅CO]⁺, from cleavage of the C3-C(O) bond. phdcentre.com |
| 77.0386 | C₆H₅ | Phenyl cation [C₆H₅]⁺, from loss of CO from the benzoyl cation. phdcentre.com |
| 71.0491 | C₄H₇O | Oxolanyl cation [C₄H₇O]⁺, from cleavage of the C3-C(O) bond. |
These fragments represent plausible fragmentation pathways under electron ionization (EI) conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is excellent for identifying functional groups. triprinceton.orgedinst.com These two techniques are complementary; FT-IR is more sensitive to polar bonds with strong dipole moment changes during vibration (like C=O), while Raman is better for non-polar, polarizable bonds (like C-C and aromatic rings). edinst.comspectroscopyonline.com
For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1680-1700 cm⁻¹. Another key feature would be the C-O-C stretching of the ether linkage in the oxolane ring, appearing around 1050-1150 cm⁻¹. analis.com.my Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
The Raman spectrum would also show the C=O stretch, though it might be weaker than in the IR spectrum. It would be particularly useful for observing the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the symmetric breathing mode of the benzene ring. triprinceton.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3050-3100 | Aromatic C-H Stretch | FT-IR, Raman |
| 2850-2960 | Aliphatic C-H Stretch | FT-IR, Raman |
| 1680-1700 | C=O Stretch (Ketone) | FT-IR (Strong) analis.com.my |
| ~1600 | Aromatic C=C Stretch | Raman (Strong) |
| 1050-1150 | C-O-C Asymmetric Stretch (Ether) | FT-IR (Strong) |
Data is based on characteristic group frequencies from spectroscopic literature. epequip.comresearchgate.net
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups). The primary chromophore in this compound is the benzoyl group. analis.com.my
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show two main absorption bands characteristic of benzoyl derivatives. cdnsciencepub.com
An intense band at shorter wavelengths (around 240-250 nm) corresponding to a π→π* transition within the aromatic system conjugated with the carbonyl group. analis.com.mycdnsciencepub.com
A weaker, longer-wavelength band (around 280-340 nm) resulting from a formally forbidden n→π* transition, involving the non-bonding electrons on the carbonyl oxygen. rsc.org
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~245 | High (~13,000) | π→π* | Benzoyl group cdnsciencepub.com |
| ~280 | Moderate (~1,000) | π→π* | Benzoyl group analis.com.my |
| ~330 | Low (~100) | n→π* | Carbonyl group rsc.org |
Values are estimates based on data for similar benzoyl-containing compounds. analis.com.mycdnsciencepub.comscielo.br
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and absolute configuration, provided that a suitable single crystal can be obtained. nih.govwordpress.com The process involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. pages.dev
The this compound molecule contains a chiral center at the C3 position of the oxolane ring. Therefore, it can exist as two enantiomers, (R)-3-Benzoyloxolane and (S)-3-Benzoyloxolane. While the spectroscopic methods described above can confirm the constitution and conformation, they cannot, without chiral auxiliaries, determine the absolute configuration.
If a single crystal of one enantiomer of this compound were grown, X-ray crystallographic analysis could unambiguously determine its absolute stereochemistry using anomalous dispersion methods. nih.gov The resulting structural model would provide a complete and highly accurate picture of the molecule's solid-state conformation, including the planarity of the benzoyl group and the puckering of the oxolane ring. Although no crystal structure for this compound is currently available in public databases, this technique remains the gold standard for absolute configuration assignment. nih.govmdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-3-Benzoyloxolane |
| (S)-3-Benzoyloxolane |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations (Density Functional Theory, Ab Initio)
Quantum mechanical (QM) methods, which solve approximations of the Schrödinger equation, provide detailed information about the electronic structure of a molecule. researchgate.netwikipedia.org Density Functional Theory (DFT) and ab initio methods are two pillars of QM calculations, differing in their approach and computational cost but both capable of yielding highly accurate results. researchgate.net
A fundamental step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. kallipos.gr For 3-Benzoyloxolane, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the oxolane and benzoyl moieties.
Once the optimized geometry is found, its electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the oxygen atom of the oxolane ring or the phenyl group.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity). The LUMO is expected to be centered on the electrophilic carbonyl carbon of the benzoyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more easily excitable and more reactive. scielo.org.mx
| Parameter | Description | Predicted Location on this compound (Hypothetical) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Phenyl ring, Oxolane oxygen |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Carbonyl group (C=O) |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. | N/A |
QM calculations are highly effective at predicting various spectroscopic properties. mdpi.com By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. kallipos.gr For this compound, this would predict characteristic peaks, such as the C=O stretch of the ketone and the C-O-C stretches of the ether group, which could then be compared with experimental IR spectra for validation. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structural elucidation. nih.gov
Computational chemistry is invaluable for studying the step-by-step pathways of chemical reactions. wikipedia.org For reactions involving this compound, such as its synthesis or subsequent transformations, QM methods can be used to model the reaction mechanism. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating their energy barriers (activation energies). researchgate.net A lower energy barrier signifies a faster reaction rate. berkeley.eduuniversityofgalway.ie For example, modeling the reduction of the ketone in this compound would reveal the energetic favorability of different reducing agents and stereochemical outcomes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Molecular Dynamics Simulations for Conformational Sampling
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior. lammps.org
For this compound, an MD simulation would reveal its conformational flexibility. The oxolane (tetrahydrofuran) ring is not planar and can adopt various "puckered" conformations, such as the envelope and twist forms. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion, providing a dynamic picture of the molecule's structure. nih.govpeerj.com
| Simulation Output | Information Gained | Relevance to this compound |
|---|---|---|
| Conformational sampling | Identifies stable and metastable shapes of the molecule. | Reveals preferred puckering of the oxolane ring and orientation of the benzoyl group. |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. | Shows how rigid or flexible the molecular structure is. |
| Radial Distribution Functions | Describes how the density of surrounding atoms/molecules varies as a function of distance. | Provides insight into how solvent molecules (e.g., water) would arrange around the molecule. |
Theoretical Studies on Stereochemistry and Intermolecular Interactions
The chiral center at the C3 position of the oxolane ring means that this compound exists as two enantiomers, (R)-3-Benzoyloxolane and (S)-3-Benzoyloxolane. Computational methods can be crucial in understanding the stereochemical aspects of its reactions. For instance, in a reaction that forms this chiral center, QM calculations of the transition states leading to the R and S products can predict which enantiomer is likely to be formed in excess. youtube.com
Furthermore, these theoretical methods can quantify the non-covalent interactions between this compound and other molecules, such as a solvent or a biological receptor. mdpi.comnih.gov By calculating interaction energies, researchers can understand the nature of these associations, whether they are driven by hydrogen bonding, van der Waals forces, or electrostatic interactions. This is particularly relevant in fields like drug design, where understanding how a molecule binds to its target is essential. nih.gov
Derivatization Strategies for Analytical and Synthetic Enhancement
Formation of Modified 3-Benzoyloxolane Derivatives for Enhanced Spectroscopic Detection
The inherent spectroscopic properties of this compound can be significantly enhanced through chemical derivatization. The goal of such modification is to introduce or alter functional groups within the molecule to improve its response to various spectroscopic techniques, such as UV-Vis, fluorescence, or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comspectroscopyonline.com This enhancement is typically achieved by altering the electronic properties of the molecule or by introducing specific structural motifs with strong spectroscopic signatures. mdpi.com
Research on related molecular scaffolds demonstrates that the introduction of certain substituents can profoundly influence spectroscopic properties. For instance, the addition of an electron-withdrawing nitro group to a benzanthrone (B145504) core has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. mdpi.com Conversely, introducing an electron-donating ethoxy group to mercaptobenzothiazole derivatives also results in a bathochromic shift of approximately 19 nm in the absorption spectra. mdpi.com These findings suggest that similar modifications to the benzoyl ring of this compound could predictably tune its absorption characteristics.
Furthermore, derivatization is a key strategy for improving sensitivity in mass spectrometry (MS). spectroscopyonline.com The use of reagents like benzoyl chloride itself has been employed to derivatize neurotransmitters, enhancing their detectability in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov For this compound, derivatization of the oxolane ring or further substitution on the benzoyl ring could introduce easily ionizable groups, leading to stronger signals in MS-based detection. ddtjournal.com
Table 1: Potential Modifications of this compound for Enhanced Spectroscopic Detection
| Modification Site | Proposed Reagent/Modification | Target Functional Group | Expected Spectroscopic Enhancement | Reference Analogy |
| Benzoyl Ring (para-position) | Nitration (e.g., HNO₃/H₂SO₄) | Aromatic C-H | Introduction of a nitro group (-NO₂) | Bathochromic shift in UV-Vis spectrum, potential for fluorescence quenching. |
| Benzoyl Ring | Alkoxylation (e.g., Williamson ether synthesis on a hydroxy-precursor) | Aromatic C-H (via precursor) | Introduction of an alkoxy group (-OR) | Bathochromic shift in UV-Vis spectrum, potential enhancement of fluorescence. |
| Carbonyl Group | Reaction with a hydrazine (B178648) derivative | Ketone (C=O) | Formation of a hydrazone, introducing additional conjugation. | Shift in UV-Vis absorption, introduction of a chromophore. |
| Oxolane Ring | Ring-opening reactions followed by functionalization | Ether linkage | Introduction of new functional groups (e.g., hydroxyl, amine) that can be further derivatized for spectroscopic tagging. | N/A |
Introduction of Chromophores or Fluorophores for Enhanced Detection in Chromatography
In analytical chromatography, particularly in High-Performance Liquid Chromatography (HPLC), the detectability of an analyte is contingent on its ability to absorb light (for UV-Vis detectors) or to fluoresce (for fluorescence detectors). bachem.com Derivatization of a weakly absorbing or non-fluorescent compound like this compound with a chromophoric (color-absorbing) or fluorophoric (fluorescent) tag is a common and effective strategy to enhance its detection sensitivity. bachem.comnih.gov
A chromophore is a part of a molecule responsible for its color, absorbing light in the visible or ultraviolet region. bachem.com A fluorophore is a chemical compound that can re-emit light upon light excitation. bachem.com The introduction of these moieties into the this compound structure can lower the limits of detection significantly. The ketone functional group in this compound is a prime target for such derivatization. Reagents that specifically react with carbonyls can be used to attach a tag. A notable example is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with carbonyls to form highly conjugated hydrazones that can be detected with high sensitivity by LC-MS/MS. nih.gov Girard's reagents are another class of compounds that react with ketones to introduce a quaternary ammonium (B1175870) group, which not only aids in ionization for mass spectrometry but can also be part of a larger chromophoric system. spectroscopyonline.comddtjournal.com
Fluorogenic derivatization involves tagging the molecule with a group that imparts fluorescence. Common fluorophores used in derivatization include dansyl chloride and groups like 2,4-dinitrophenyl (Dnp) or 2-aminobenzoyl (Abz), which are often used to label peptides and other biomolecules. bachem.com A synthetic strategy could involve modifying the this compound to introduce a reactive handle, such as an amino or hydroxyl group, which could then be coupled with a fluorophore-containing reagent.
Table 2: Chromophoric and Fluorophoric Tags for Derivatizing this compound
| Tag Type | Derivatizing Reagent Example | Target Site on this compound | Detection Method | Reference Analogy |
| Chromophore | 3-Nitrophenylhydrazine (3-NPH) | Carbonyl group | LC-MS/MS, UV-Vis | nih.gov |
| Chromophore | Girard's Reagent P/T | Carbonyl group | LC-MS, UV-Vis | spectroscopyonline.comddtjournal.com |
| Fluorophore | Dansyl Hydrazine | Carbonyl group | Fluorescence Detector, LC-MS | N/A |
| Fluorophore | 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl group | UV-Vis, Fluorescence | bachem.com |
Functionalization for Downstream Synthetic Transformations
Beyond enhancing analytical detection, the functionalization of this compound is a critical step for its use as an intermediate in more complex synthetic routes. mdpi.com This involves introducing reactive "handles" onto the molecule that can participate in a wide range of chemical reactions, such as cross-coupling, substitution, or condensation reactions.
The aromatic benzoyl ring is a prime site for such modifications. Electrophilic aromatic substitution reactions can introduce functional groups like nitro (-NO₂), halogen (-Br, -I), or acyl groups. A nitro group, for example, can be readily reduced to an amine (-NH₂), which is a versatile nucleophile and a precursor for diazotization reactions. Halogenated derivatives of this compound could serve as substrates in powerful carbon-carbon bond-forming reactions like the Suzuki, Heck, or Sonogashira couplings. mdpi.com
Another strategy involves activating the carbonyl group. For instance, the synthesis of benzoylthioureido derivatives proceeds through an intermediate benzoyl isothiocyanate. nih.gov This reactive species is formed by reacting a benzoyl chloride (which can be prepared from a benzoic acid precursor) with ammonium thiocyanate. nih.gov A similar strategy could be envisioned starting from a carboxylic acid-functionalized analogue of this compound, transforming the core structure into a highly reactive building block for the synthesis of novel heterocyclic compounds.
The oxolane ring itself offers possibilities for transformation. Acid-catalyzed ring-opening could yield a linear chain with hydroxyl and other functionalities, which can then be manipulated in subsequent synthetic steps. Such strategies dramatically increase the synthetic utility of the this compound scaffold, allowing for its incorporation into a diverse array of larger, more complex molecular architectures.
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Application as a Precursor in Natural Product Synthesis Scaffolds
The tetrahydrofuran (B95107) ring is a fundamental structural unit present in a wide array of natural products, many of which exhibit significant biological activity. While direct and extensive examples of 3-benzoyloxolane's application in the total synthesis of specific natural products are not widely reported in publicly accessible literature, its potential lies in its ability to serve as a precursor to substituted tetrahydrofuran scaffolds.
The strategic value of this compound is centered on the reactivity of its ketone functionality. This group can undergo a range of transformations to introduce new stereocenters and functional groups, which are critical steps in the asymmetric synthesis of complex natural products. For instance, stereoselective reduction of the carbonyl group can yield the corresponding secondary alcohol, (3-hydroxytetrahydrofuran-3-yl)(phenyl)methanone, with a defined stereochemistry. This new chiral center is crucial for building the core structures of many polyether natural products.
Furthermore, the phenyl ketone moiety can be manipulated through reactions such as Wittig-type olefination to introduce carbon-carbon double bonds, or it can be a site for nucleophilic additions to build more complex carbon skeletons. The resulting structures can then be further elaborated to construct the intricate frameworks of natural products like nonactin, annonaceous acetogenins, or various lignans (B1203133). The stability of the oxolane ring throughout these transformations makes this compound a theoretically valuable starting material for the synthesis of these important classes of molecules.
| Potential Transformation | Reagents/Conditions | Resulting Moiety | Relevance to Natural Product Scaffolds |
| Stereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst) | Chiral secondary alcohol | Introduction of key stereocenters found in polyether antibiotics and acetogenins. |
| Wittig Reaction | Phosphonium ylides | Exocyclic alkene | A versatile functional group for further transformations like epoxidation or dihydroxylation. |
| Grignard/Organolithium Addition | R-MgBr / R-Li | Tertiary alcohol | Construction of complex carbon skeletons and quaternary carbon centers. |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester (e.g., Phenyl 2-oxotetrahydrofuran-3-carboxylate) | Access to lactone structures, which are common in many natural products. |
Building Block for Novel Heterocyclic Compounds
The reactivity of this compound makes it a suitable starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. The ketone and the adjacent methylene (B1212753) group can participate in a variety of cyclization and condensation reactions to form fused or spirocyclic systems.
One common strategy involves the reaction of the ketone with binucleophilic reagents. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyrazoline rings fused to the oxolane core. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused systems. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds.
Moreover, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, providing a pathway to a diverse range of substituted oxolanes. These substituted intermediates can then undergo intramolecular reactions to form new heterocyclic rings. For instance, reaction with a bifunctional electrophile could lead to the formation of a new carbocyclic or heterocyclic ring fused at the 2,3-position of the oxolane.
| Reactant | Reaction Type | Resulting Heterocyclic System |
| Hydrazine (NH₂NH₂) | Condensation/Cyclization | Fused Pyrazole/Pyrazoline |
| Hydroxylamine (NH₂OH) | Condensation/Cyclization | Fused Isoxazole/Isoxazoline |
| Thiourea (CS(NH₂)₂) | Condensation/Cyclization | Fused Pyrimidine-2-thione |
| Guanidine | Condensation/Cyclization | Fused Aminopyrimidine |
Potential in Polymer Chemistry Research as a Monomer Unit for Academic Investigations
In the realm of polymer chemistry, the investigation of novel monomers is crucial for the development of new materials with unique properties. While not a mainstream monomer, this compound presents intriguing possibilities for academic research in polymer synthesis. Its potential lies in its bifunctional nature—the oxolane ring and the benzoyl group.
The oxolane ring itself can potentially undergo ring-opening polymerization (ROP) under specific catalytic conditions, typically involving strong Lewis or Brønsted acids. However, the presence of the bulky benzoyl substituent might pose a steric hindrance to this process. If successful, this would lead to a polyether backbone with pendant benzoyl groups, which could impart specific properties such as increased thermal stability, altered solubility, and the potential for post-polymerization modification.
Alternatively, the benzoyl group could be chemically modified to introduce a polymerizable functionality. For example, reduction of the ketone to an alcohol, followed by esterification with acryloyl chloride or methacryloyl chloride, would convert this compound into a vinyl monomer. This new monomer could then be subjected to free-radical polymerization to produce a polymer with pendant oxolane rings. Such polymers could exhibit interesting properties related to their polarity, hydrogen bonding capability, and potential for cross-linking. These investigations, though primarily of academic interest at present, could pave the way for the development of new functional polymers.
| Polymerization Strategy | Potential Monomer | Resulting Polymer Type | Potential Properties |
| Ring-Opening Polymerization | This compound | Polyether with pendant benzoyl groups | Enhanced thermal stability, specific solubility profile. |
| Free-Radical Polymerization | Acrylate/Methacrylate derivative of (3-hydroxytetrahydrofuran-3-yl)(phenyl)methanone | Poly(acrylate/methacrylate) with pendant oxolane rings | Increased hydrophilicity, potential for cross-linking. |
Future Research Directions and Unexplored Avenues
Exploration of Unconventional Reactivity Profiles and Catalytic Transformations
Beyond established synthetic routes, future work should delve into unconventional reactivity profiles of the oxolane ring in compounds like 3-Benzoyloxolane. This includes exploring novel ring-opening reactions, ring expansions, and transannular reactions. acs.orgresearchgate.net
For example, iron-catalyzed ring expansion of epoxides with alkenes has been shown to produce polysubstituted tetrahydrofurans with high chemo- and regioselectivity. rsc.org Investigating the applicability of such metal-catalyzed reactions to functionalized oxolanes could lead to new synthetic pathways. Another area of interest is the study of transannular carbonyl-olefin metathesis reactions, which can facilitate ring contractions to form new and complex molecular frameworks from larger rings containing an oxolane substructure. rsc.org Computational studies, such as Density Functional Theory (DFT), can be employed to understand the mechanisms of these complex transformations and predict the feasibility of competing reaction pathways. researchgate.netrsc.org
Radical reactions also offer a powerful tool for the construction and functionalization of the tetrahydrofuran (B95107) core. diva-portal.org The development of methods for generating and trapping radical intermediates derived from this compound could lead to novel C-C and C-heteroatom bond formations.
Integration of Machine Learning and AI in Predictive Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. rsc.orgresearchgate.netmit.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and even propose novel synthetic routes. rsc.orgnumberanalytics.com
Furthermore, ML models can be developed to predict the reactivity of heterocyclic compounds. numberanalytics.comacs.org By training on data from high-throughput experiments, these models can predict the success of a reaction for a given substrate, such as the C-H functionalization of the oxolane ring. acs.org This predictive power accelerates the discovery of new reactions and the optimization of reaction conditions, saving time and resources. nih.gov The ultimate goal is the creation of automated laboratory platforms that use AI to design and execute experiments, leading to a new paradigm of autonomous discovery in chemistry. mdpi.com
| AI/ML Application | Function | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Proposes optimal synthetic routes from target to starting materials. researchgate.netsci-hub.se | Discovery of novel and more efficient syntheses of this compound and its derivatives. |
| Forward Synthesis Prediction | Predicts the products of a given set of reactants and conditions. mdpi.comsci-hub.se | Validation of proposed synthetic steps and screening of potential side reactions. |
| Reactivity Prediction | Predicts the outcome and yield of a reaction for a specific substrate. numberanalytics.comacs.org | Rapidly screen for successful C-H functionalization or other transformations on the oxolane ring. |
| Automated Experimentation | AI-controlled robotic platforms for synthesis and optimization. mdpi.com | Accelerated discovery of new reactions and optimal conditions for derivatizing this compound. |
Sustainable and Green Chemistry Approaches to Oxolane Derivatization
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netzenodo.orgcuestionesdefisioterapia.com Future research on this compound should prioritize the development of sustainable synthetic and derivatization methods.
This includes the use of greener solvents, such as water, bio-based solvents, or supercritical CO2, to replace traditional volatile organic compounds. jddhs.commdpi.com Solvent-free reaction conditions, facilitated by techniques like microwave-assisted synthesis or mechanochemical grinding, offer a path to drastically reduce waste. researchgate.netjddhs.com
Catalysis is a cornerstone of green chemistry, and future efforts should focus on employing non-toxic, recyclable catalysts. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, is particularly promising due to the mild reaction conditions (often in water) and high selectivity of enzymes. mdpi.comrsc.orgresearchgate.net For instance, enzymes like lipases could be explored for the kinetic resolution of racemic this compound, while hydratases could be used in the synthesis of hydroxylated oxolane precursors. rsc.org The combination of biocatalysis with chemocatalysis in one-pot or cascade reactions represents a powerful strategy for building molecular complexity in a sustainable manner. nih.govnih.gov
Energy-efficient techniques like flow chemistry can also contribute to greener processes by offering better control over reaction conditions, reducing reaction times, and enabling easier scale-up. numberanalytics.comjddhs.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzoyloxolane, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of oxolane derivatives with benzoyl chloride under basic conditions. Optimization strategies include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Temperature control : Gradual addition of reagents at 0–5°C to minimize side reactions (e.g., hydrolysis of the benzoyl group) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by characterization via -NMR and IR spectroscopy to confirm ester formation and purity .
Q. How should researchers validate the identity and purity of this compound in the absence of commercial reference standards?
- Methodological Answer :
- Spectroscopic analysis : Compare -NMR chemical shifts (e.g., benzoyl proton resonance at δ 7.8–8.1 ppm) and IR carbonyl stretches (~1720 cm) with literature data .
- Chromatographic cross-check : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm retention time consistency with published methods. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential to verify molecular ion peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Software tools : Use Gaussian or ORCA for geometry optimization and transition-state analysis. Calculate Fukui indices to identify electrophilic sites on the benzoyl group .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives with steric hindrance?
- Methodological Answer :
- Multi-technique analysis : Combine NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for unambiguous structural confirmation .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may obscure peak splitting in -NMR spectra .
Q. How can researchers design kinetic studies to elucidate the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ = 270 nm (benzoyl group absorption). Use Arrhenius plots to determine activation energy for hydrolysis .
- Data interpretation : Identify intermediates via LC-MS and propose mechanisms (e.g., acid-catalyzed ester cleavage vs. base-mediated hydrolysis) .
Data Presentation and Reproducibility
Q. What are the best practices for reporting synthetic procedures and spectral data to ensure reproducibility?
- Methodological Answer :
- Detailed documentation : Include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency) in supplementary materials .
- Data transparency : Provide raw spectral files (e.g., JCAMP-DX for IR) and chromatograms in open-access repositories .
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Error analysis : Quantify losses at each step (e.g., extraction efficiency via -NMR internal standards) and use statistical tools (e.g., ANOVA) to identify significant variance sources .
- Process refinement : Implement flow chemistry or microwave-assisted synthesis to reduce side reactions and improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
